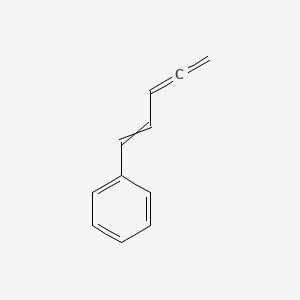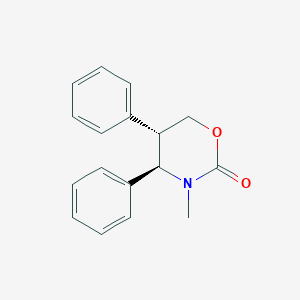![molecular formula C15H19AsN2O3 B14650705 4-[Ethyl-(4-methylphenyl)arsanyl]aniline;nitric acid CAS No. 51909-45-6](/img/structure/B14650705.png)
4-[Ethyl-(4-methylphenyl)arsanyl]aniline;nitric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Ethyl-(4-methylphenyl)arsanyl]aniline;nitric acid is a complex organic compound that contains both an arylamine and an arylarsine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Ethyl-(4-methylphenyl)arsanyl]aniline typically involves the reaction of 4-methylphenylarsine with ethylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, often palladium, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-70°C and using an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. Large-scale reactors and continuous flow systems are employed to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial in industrial settings to maintain safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-[Ethyl-(4-methylphenyl)arsanyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The arylarsine group can be oxidized to form arylarsine oxides.
Reduction: The nitro group in nitric acid can be reduced to form amines.
Substitution: The arylamine group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and chloromethane are employed under acidic conditions.
Major Products Formed
Oxidation: Formation of arylarsine oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted arylamines.
Applications De Recherche Scientifique
4-[Ethyl-(4-methylphenyl)arsanyl]aniline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential use in cancer therapy due to its ability to interact with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[Ethyl-(4-methylphenyl)arsanyl]aniline involves its interaction with cellular components. The arylarsine group can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This compound can also generate reactive oxygen species, causing oxidative stress and cell damage. The molecular targets include enzymes involved in cellular metabolism and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[Methyl-(4-methylphenyl)arsanyl]aniline
- 4-[Ethyl-(4-chlorophenyl)arsanyl]aniline
- 4-[Ethyl-(4-methylphenyl)arsanyl]phenol
Uniqueness
4-[Ethyl-(4-methylphenyl)arsanyl]aniline is unique due to the presence of both arylamine and arylarsine groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
51909-45-6 |
|---|---|
Formule moléculaire |
C15H19AsN2O3 |
Poids moléculaire |
350.24 g/mol |
Nom IUPAC |
4-[ethyl-(4-methylphenyl)arsanyl]aniline;nitric acid |
InChI |
InChI=1S/C15H18AsN.HNO3/c1-3-16(13-6-4-12(2)5-7-13)14-8-10-15(17)11-9-14;2-1(3)4/h4-11H,3,17H2,1-2H3;(H,2,3,4) |
Clé InChI |
BFJJLUNEOKSERO-UHFFFAOYSA-N |
SMILES canonique |
CC[As](C1=CC=C(C=C1)C)C2=CC=C(C=C2)N.[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-[[1,1'-Biphenyl]-2,3-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14650629.png)


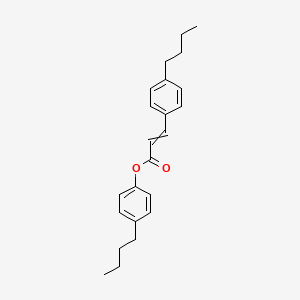
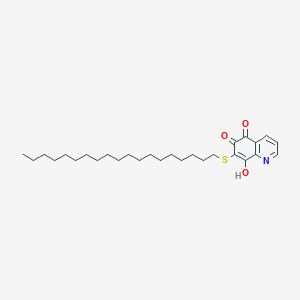
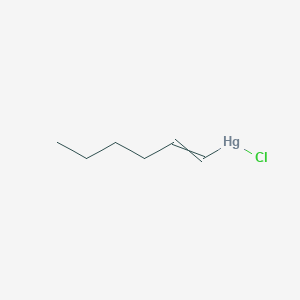
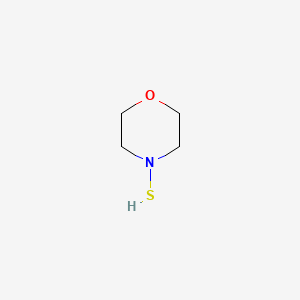
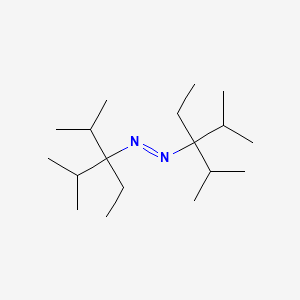
![Propanedioic acid, [[(6-methylpyrazinyl)amino]methylene]-, diethyl ester](/img/structure/B14650661.png)
